2-[(3,5-Difluorophenyl)amino]nicotinic acid
Overview
Description
“2-[(3,5-Difluorophenyl)amino]nicotinic acid” is a chemical compound with the molecular formula C12H8F2N2O2 and a molecular weight of 250.2 . It is used in various scientific research fields, including medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinic acid molecule where the 2-position is substituted with an amino group that is further substituted with a 3,5-difluorophenyl group .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 358.2±42.0 °C, and its predicted density is 1.474±0.06 g/cm3 . The compound’s pKa is predicted to be 1.65±0.36 .Scientific Research Applications
Industrial Production
- Nicotinic acid, a component in 2-[(3,5-Difluorophenyl)amino]nicotinic acid, has industrial applications. A literature review focused on ecological methods to produce nicotinic acid from raw materials, emphasizing methods with potential industrial applications. This approach aligns with green chemistry principles, aiming for environmentally friendly production processes (Lisicki, Nowak, & Orlińska, 2022).
Receptor Studies
- The compound's role in binding to certain receptors in the body has been explored. PUMA-G and HM74 receptors in adipose tissue are identified as receptors for nicotinic acid. This binding is linked to specific biochemical pathways, which is crucial in understanding the pharmacological effects of nicotinic acid-related compounds (Tunaru et al., 2003).
Herbicidal Activity
- Research into derivatives of nicotinic acid, like this compound, has found applications in herbicide development. Some derivatives showed significant herbicidal activity, providing a basis for developing new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Vasodilation Mechanism
- The compound's effect on the TRPV1 receptor, which is involved in cutaneous vasodilation, has been studied. Nicotinic acid, a component of the compound, activates TRPV1 and influences blood flow, providing insights into its physiological effects (Ma et al., 2014).
Vasorelaxation and Antioxidation Properties
- Studies on thionicotinic acid derivatives, closely related to this compound, have shown their potential as vasorelaxants and antioxidants. This suggests their possible therapeutic application in treating cardiovascular diseases and oxidative stress (Prachayasittikul et al., 2010).
GPCR-Mediated Signalling
- Nicotinic acid's activation of G protein-coupled receptors (GPCRs) has been studied, highlighting its diverse biological effects. This includes the regulation of lipid levels and potential implications in treating diseases beyond dyslipidemia (Santolla et al., 2014).
properties
IUPAC Name |
2-(3,5-difluoroanilino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-4-8(14)6-9(5-7)16-11-10(12(17)18)2-1-3-15-11/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLSMZIUKWZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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